merC protein - 144998-72-1

merC protein

Catalog Number: EVT-1516905
CAS Number: 144998-72-1
Molecular Formula: C7H15NO2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of mercuric reductase can be achieved through various methods, including recombinant DNA technology. Typically, the gene encoding mercuric reductase is cloned into a suitable expression vector and introduced into host cells (often Escherichia coli). Following transformation, the cells are cultured under conditions that induce protein expression.

Technical Details
The purification of mercuric reductase from bacterial cultures often involves affinity chromatography techniques, exploiting the enzyme's unique properties. For example, histidine-tagged versions of the protein can be purified using nickel-affinity columns. Subsequent steps may include ion-exchange chromatography and size-exclusion chromatography to achieve high purity levels.

Molecular Structure Analysis

Structure
The three-dimensional structure of mercuric reductase has been elucidated through X-ray crystallography, revealing a homodimeric architecture with each monomer consisting of multiple domains. The active site contains a redox-active disulfide bond critical for its enzymatic function.

Data
The molecular weight of mercuric reductase typically ranges around 50 kDa, depending on the specific organism from which it is derived. Structural studies indicate that the enzyme operates through a ping-pong mechanism where mercuric ions are reduced in a two-step process involving NADPH as an electron donor.

Chemical Reactions Analysis

Reactions
Mercuric reductase catalyzes the following reaction:

Hg2++NADPH+2H+Hg0+NADP++H2O\text{Hg}^{2+}+\text{NADPH}+2\text{H}^+\rightarrow \text{Hg}^0+\text{NADP}^++\text{H}_2\text{O}

This reaction illustrates the conversion of toxic mercuric ions into elemental mercury.

Technical Details
The enzyme exhibits biphasic kinetics characterized by an initial rapid reaction phase followed by a slower steady-state phase. The activity can be influenced by various factors including pH, temperature, and the presence of metal ions or inhibitors.

Mechanism of Action

Process
The mechanism of action for mercuric reductase involves the transfer of electrons from NADPH to the disulfide bond in the enzyme, facilitating the reduction of mercuric ions to elemental mercury. This process is essential for microbial detoxification pathways and helps mitigate mercury toxicity in contaminated environments.

Data
Kinetic studies show that the enzyme has a high affinity for mercuric ions (with Km values typically in the micromolar range), indicating its efficiency in catalyzing this critical detoxification reaction.

Physical and Chemical Properties Analysis

Physical Properties
Mercuric reductase is generally soluble in aqueous buffers at neutral pH and exhibits stability within specific temperature ranges typically between 20°C to 37°C. Its activity can be affected by temperature extremes and changes in ionic strength.

Chemical Properties
The enzyme is sensitive to denaturation by organic solvents and extreme pH levels. It requires divalent metal ions such as magnesium for optimal activity, which may assist in maintaining structural integrity during catalysis.

Applications

Scientific Uses
Mercuric reductase has significant applications in environmental biotechnology, particularly in bioremediation strategies aimed at reducing mercury contamination in soil and water systems. Its ability to convert toxic mercury forms into less harmful species makes it a target for developing biosensors capable of detecting mercury levels in various environments. Additionally, it serves as a model system for studying redox reactions and protein engineering efforts aimed at enhancing its catalytic properties or stability for industrial applications.

Introduction to merC Protein in Mercury Resistance Systems

Historical Context of Mercury Resistance (Mer) Operons

The discovery of mercury resistance (Mer) operons marked a pivotal advancement in understanding bacterial heavy metal detoxification. Initial studies in the 1970s-1980s identified core operon components like merA (mercuric reductase) and merT (transport protein) in plasmid-borne resistance systems. merC was characterized later as a distinct membrane transporter when sequencing the mer operon of plasmid pMER419 from Shewanella putrefaciens. Unlike the extensively studied MerT, MerC was found in gram-negative bacteria across diverse environments, particularly those contaminated with mercury [2] [3].

Early genetic analyses revealed merC's unique operon organization. In Thermus thermophilus and S. putrefaciens, merC appears without merP (periplasmic binding protein), suggesting functional independence from the classic MerTPA complex. This configuration contrasts with proteobacterial systems where merC often coexists with merP and regulatory genes. Biochemical studies confirmed MerC's role in Hg(II) uptake, where cells expressing merC showed enhanced mercury sensitivity due to intracellular accumulation prior to reduction by MerA [3] [8].

Table 1: Key Historical Milestones in merC Characterization

YearDiscoverySignificance
1992merC identified in plasmid pMER419First genetic evidence of an alternative Hg(II) transporter beyond MerT [2]
2000Cysteine mutants define Hg(II) binding sitesConfirmed Cys27/Cys28 and Cys73/Cys76 pairs as essential for transport [2]
2013Broad substrate specificity demonstratedShowed transport of both Hg(II) and phenylmercury [3]
2020Cadmium transport activity confirmedRevealed role in Cd(II) uptake, expanding functional scope [9]

Classification of merC Within the Mercury Transporter Superfamily

merC belongs to the mercury transporter superfamily (TC# 1.A.72), which encompasses membrane proteins mediating Hg²⁺ flux across bacterial membranes. This superfamily comprises five subfamilies: MerT (1.A.72.3), MerC (1.A.72.4), MerF (1.A.72.1), MerH (1.A.72.2), and MerE (1.A.72.5). merC is classified specifically as TC# 1.A.72.4, defined by its four transmembrane segments (TMSs) and distinct topology [2] [5].

Structurally, MerC adopts a "3+1" TMS arrangement, where the N-terminal three helices resemble MerT, and the fourth helix is unique. This architecture differs from MerF’s two TMSs and MerT’s three TMSs. Key functional residues include two pairs of vicinal cysteine motifs: one in the first cytoplasmic loop (Cys27/Cys28) and another in the second periplasmic loop (Cys73/Cys76). These motifs coordinate Hg²⁺ during transport, functioning analogously to MerT’s cysteines despite differing spatial organization [2] [9].

Functionally, MerC operates as a Hg²⁺/H⁺ antiporter, leveraging the proton gradient for Hg(II) uptake. Unlike MerTP complexes, MerC functions independently in some operons, though it synergizes with MerP when co-expressed. Recent studies confirm its broad substrate specificity, transporting methylmercury and cadmium ions. This plasticity arises from its metal-binding cysteines, which accommodate diverse soft metals [3] [9].

Table 2: Comparative Features of Mercury Transporter Superfamily Members

TransporterTC#TMS TopologyCysteine MotifsDependent on MerP?Substrates
MerC1.A.72.44 TMSsCys27/28, Cys73/76OptionalHg²⁺, CH₃Hg⁺, Cd²⁺
MerT1.A.72.33 TMSsCys24/25, Cys28/29YesHg²⁺
MerF1.A.72.12 TMSsCys35/36, Cys39/40NoHg²⁺, CH₃Hg⁺
MerE1.A.72.54 TMSsSingle Cys pairNoHg²⁺, CH₃Hg⁺, Cd²⁺

Evolutionary Significance of merC in Prokaryotic Heavy Metal Detoxification

Phylogenetic analyses place merC’s origin in thermophilic bacteria, coinciding with the emergence of early mer operons in geothermal environments. Genomic surveys of 84,032 bacterial and archaeal genomes reveal merC in 11 bacterial phyla, including Aquificae, Chloroflexi, and Bacteroidetes. Its distribution suggests lateral gene transfer (LGT) events from thermophiles to mesophiles, enabling adaptation to anthropogenic mercury exposure [5] [8].

merC enhances operon modularity in mercury resistance systems. Primitive operons (e.g., in Aquificae) contain minimal genes (merR-merA), while complex variants in Proteobacteria incorporate merC, merP, and merB. This progression reflects "gene recruitment," where transporters like MerC improve detoxification efficiency. Notably, merC-containing operons reduce Hg(II) at rates 1.3–1.8× higher than those with only merT, underscoring its selective advantage [1] [5].

A key evolutionary innovation is merC’s role in heavy metal co-detoxification. By transporting cadmium and mercury, it provides a fitness advantage in multi-contaminant environments. This multifunctionality arises from structural flexibility in metal-binding domains, allowing divergence from MerT’s strict Hg(II) specificity. Consequently, merC prevalence correlates with contaminated sites, highlighting its adaptive value in industrial-era ecosystems [3] [9].

Table 3: Evolutionary Distribution of merC Across Bacterial Lineages

Bacterial PhylumHabitatAssociated Mer GenesFunction
AquificaeGeothermal springsmerR, merABasal Hg(II) resistance
ProteobacteriaSoil, watermerP, merB, merABroad organomercury detoxification
BacteroidetesMarine sedimentsmerR, merAHg(II) reduction in anaerobic niches
Deinococcus-ThermusRadioactive waste sitesmerR, merH, merARadiation + heavy metal co-resistance

Concluding RemarksmerC exemplifies the dynamic evolution of microbial heavy metal resistance. From its geothermal origins to its role in contemporary detoxification systems, this transporter enables bacteria to thrive in mercury-laden environments. Its structural versatility and substrate promiscuity position it as a key tool for bioremediation engineering, where future efforts may harness merC for transgenic applications in polluted ecosystems.

Properties

CAS Number

144998-72-1

Product Name

merC protein

Molecular Formula

C7H15NO2S

Synonyms

merC protein

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